molecular formula C19H27N3O2 B2547533 tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate CAS No. 1286273-01-5

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate

Cat. No.: B2547533
CAS No.: 1286273-01-5
M. Wt: 329.444
InChI Key: XBDOKNWCBLNDLW-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a cyanobenzylamino group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

    Introduction of the cyanobenzylamino group: This step involves the nucleophilic substitution of the tert-butyl cyclohexylcarbamate with 3-cyanobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the cyanobenzylamino group.

    Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving amine and carbamate functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(3-aminobenzylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(3-nitrobenzylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(3-methylbenzylamino)cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate is unique due to the presence of the cyanobenzylamino group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-[(3-cyanophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-9-7-16(8-10-17)21-13-15-6-4-5-14(11-15)12-20/h4-6,11,16-17,21H,7-10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDOKNWCBLNDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135490
Record name 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-01-5
Record name 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.